2-Hydrazino-4-(trifluoromethyl)pyrimidine
Overview
Description
2-Hydrazino-4-(trifluoromethyl)pyrimidine: is a heterocyclic compound with the molecular formula C5H5F3N4 . It is characterized by the presence of a hydrazino group at the second position and a trifluoromethyl group at the fourth position of the pyrimidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It has been used as a derivatization reagent for the simultaneous determination of testosterone (t) and dihydrotestosterone (dht) in murine tissue and serum samples . This suggests that it may interact with these hormones or their associated receptors.
Mode of Action
It is known to be involved in the synthesis of organohydrazide chelate complexes of rhenium and technetium, having a metal-nitrogen-nitrogen linkage . This suggests that it may interact with its targets through the formation of chelate complexes.
Biochemical Pathways
Its use in the determination of testosterone and dihydrotestosterone suggests that it may play a role in steroid hormone biosynthesis or metabolism .
Result of Action
It is known to be involved in the preparation of 1-(4-methoxyphenyl)ethanone [(4-trifluoromethyl)pyrimidine-2-yl]hydrazone (nas-75) .
Action Environment
It is recommended to store the compound in a cool, dry place in a tightly closed container, away from oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazino-4-(trifluoromethyl)pyrimidine typically involves the reaction of 4-(trifluoromethyl)pyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazino-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazones or other reduced forms.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Azides and other oxidized derivatives.
Reduction Products: Hydrazones and other reduced forms.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Hydrazino-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Comparison with Similar Compounds
- 2-Hydrazino-2-imidazoline hydrobromide
- 3-(Bromoacetyl)coumarin
- Pyridazine-3-carbonitrile
- 3-Hydrazino-6-phenylpyridazine
- 2-Hydrazinopyridine
- 6-Chloro-2-hydrazino-1,3-benzoxazole
- 2-Bromopyrimidine
Comparison: 2-Hydrazino-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the hydrazino and trifluoromethyl groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers enhanced nucleophilicity and the ability to form stable metal complexes, making it particularly useful in synthetic and analytical chemistry .
Biological Activity
2-Hydrazino-4-(trifluoromethyl)pyrimidine is an organic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Overview of the Compound
This compound is a pyrimidine derivative characterized by the presence of a hydrazino group and a trifluoromethyl substituent. Its chemical structure suggests potential interactions with various biological targets, making it a subject of interest for further investigation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Related compounds have shown efficacy against viral infections, suggesting a potential for this compound in antiviral applications.
- Anticancer Properties : The compound is hypothesized to influence cell proliferation and apoptosis, which are critical processes in cancer biology. Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : Studies have indicated that pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammatory processes. For instance, certain derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Antimicrobial Activity : The hydrazine moiety is associated with antibacterial properties, with some studies reporting activity against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. This inhibition is crucial for its anti-inflammatory effects .
- Cellular Interaction : The compound acts as a derivatization reagent for steroid hormones, facilitating their detection in biological samples. This interaction may also influence metabolic pathways related to hormone regulation .
- Oxidative Stress Modulation : It is suggested that the compound may help mitigate oxidative stress within cells, contributing to its neuroprotective and anti-inflammatory properties observed in various studies .
Understanding the pharmacokinetics (PK) of this compound is essential for evaluating its therapeutic potential:
- Solubility : The compound is soluble in aqueous acid, which enhances its bioavailability and facilitates transport across cell membranes .
- Stability : It has been reported to be stable under specific conditions, with a melting point range of 99-101°C, indicating good thermal stability for storage and handling.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
Properties
IUPAC Name |
[4-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)3-1-2-10-4(11-3)12-9/h1-2H,9H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCAINVUBSAUBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361449 | |
Record name | 2-Hydrazino-4-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197305-97-8 | |
Record name | 2-Hydrazino-4-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydrazino-4-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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